molecular formula C12H20NO4- B15135959 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

Cat. No.: B15135959
M. Wt: 242.29 g/mol
InChI Key: TZNCDXAIDIETKV-UHFFFAOYSA-M
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Description

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carboxylate group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-propanol: A simpler alcohol with similar structural features but different chemical properties.

    3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid: A closely related compound with a different substitution pattern on the piperidine ring.

Uniqueness

Its tert-butyl ester group, in particular, provides steric hindrance and stability, making it valuable in various synthetic and industrial processes .

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1

InChI Key

TZNCDXAIDIETKV-UHFFFAOYSA-M

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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